Cas no 590417-19-9 (4-(3-bromo-4-methoxyphenyl)butanoic acid)

4-(3-Bromo-4-methoxyphenyl)butanoic acid is a brominated aromatic carboxylic acid derivative with a methoxy substituent, commonly employed as an intermediate in organic synthesis and pharmaceutical research. Its key structural features—the bromo and methoxy functional groups—enhance its reactivity in cross-coupling reactions, such as Suzuki or Heck couplings, facilitating the construction of complex molecular frameworks. The butanoic acid moiety further allows for derivatization into esters, amides, or other functionalized compounds. This compound is valued for its versatility in medicinal chemistry, particularly in the development of bioactive molecules. High purity and well-defined reactivity make it a reliable building block for targeted synthetic applications.
4-(3-bromo-4-methoxyphenyl)butanoic acid structure
590417-19-9 structure
Product Name:4-(3-bromo-4-methoxyphenyl)butanoic acid
CAS No:590417-19-9
MF:C11H13BrO3
MW:273.123122930527
MDL:MFCD06810507
CID:4052967
PubChem ID:22559011
Update Time:2025-07-04

4-(3-bromo-4-methoxyphenyl)butanoic acid Chemical and Physical Properties

Names and Identifiers

    • Benzenebutanoic acid, 3-bromo-4-methoxy-
    • 4-(3-bromo-4-methoxyphenyl)butanoic acid
    • 4-(3-bromo-4-methoxyphenyl)butyric acid
    • DB-166247
    • 590417-19-9
    • SCHEMBL3686168
    • EN300-1939286
    • SSQHYXLUGHLKJJ-UHFFFAOYSA-N
    • E79705
    • MDL: MFCD06810507
    • Inchi: 1S/C11H13BrO3/c1-15-10-6-5-8(7-9(10)12)3-2-4-11(13)14/h5-7H,2-4H2,1H3,(H,13,14)
    • InChI Key: SSQHYXLUGHLKJJ-UHFFFAOYSA-N
    • SMILES: C1(CCCC(O)=O)=CC=C(OC)C(Br)=C1

Computed Properties

  • Exact Mass: 272.00481Da
  • Monoisotopic Mass: 272.00481Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 46.5Ų

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Additional information on 4-(3-bromo-4-methoxyphenyl)butanoic acid

Introduction to 4-(3-bromo-4-methoxyphenyl)butanoic acid (CAS No. 590417-19-9)

4-(3-bromo-4-methoxyphenyl)butanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 590417-19-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound belongs to the class of arylalkanoic acids, characterized by its aromatic benzene ring substituted with bromine and methoxy groups, coupled with a butanoic acid side chain. The unique structural features of this molecule make it a valuable intermediate in the development of various bioactive molecules.

The presence of both bromine and methoxy substituents on the aromatic ring imparts distinct electronic and steric properties to the molecule, influencing its reactivity and potential biological activity. These substituents are strategically positioned to allow for further functionalization, making 4-(3-bromo-4-methoxyphenyl)butanoic acid a versatile building block in synthetic chemistry. The butanoic acid moiety, on the other hand, introduces a carboxylic acid functional group, which is commonly utilized in medicinal chemistry for the synthesis of esters, amides, and other derivatives that enhance drug-like properties.

In recent years, there has been a growing interest in arylalkanoic acids due to their potential applications in drug discovery. Specifically, compounds with similar structural motifs have been investigated for their roles in modulating inflammatory pathways, enzyme inhibition, and interaction with biological targets. The bromine atom in 4-(3-bromo-4-methoxyphenyl)butanoic acid serves as a handle for cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig couplings, enabling the introduction of diverse aromatic units. This flexibility is particularly useful in generating libraries of compounds for high-throughput screening.

One of the most compelling aspects of 4-(3-bromo-4-methoxyphenyl)butanoic acid is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in cell signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By modifying the aromatic ring and the butanoic acid side chain, researchers can fine-tune the binding affinity and selectivity of kinase inhibitors. For instance, studies have demonstrated that substituents at the 3-position of the benzene ring can significantly influence the potency of kinase inhibitors by affecting hydrogen bonding interactions and hydrophobicity.

Another area where 4-(3-bromo-4-methoxyphenyl)butanoic acid has shown promise is in the development of central nervous system (CNS) drugs. The structural features of this compound allow it to cross the blood-brain barrier, making it a viable candidate for treating neurological disorders. Recent research has focused on using this compound as a scaffold for GABA receptor modulators, which are known to have anxiolytic and sedative effects. By leveraging its aromatic core and functional groups, chemists have been able to design derivatives with enhanced pharmacological profiles.

The methoxy group in 4-(3-bromo-4-methoxyphenyl)butanoic acid also plays a crucial role in determining its biological activity. Methoxy-substituted aromatic compounds are often found to exhibit better solubility and metabolic stability compared to their unsubstituted counterparts. This property is particularly important for oral administration, where poor solubility can limit bioavailability. In addition, the methoxy group can participate in hydrogen bonding interactions with biological targets, further enhancing binding affinity.

In terms of synthetic methodologies, 4-(3-bromo-4-methoxyphenyl)butanoic acid can be synthesized through various routes, including Friedel-Crafts acylation followed by bromination and methylation. Alternatively, direct functionalization of commercially available precursors such as 3-bromo-4-methoxybenzoyl chloride can provide a more streamlined approach. The choice of synthetic route depends on factors such as scalability, cost-effectiveness, and purity requirements.

The pharmaceutical industry has recognized the potential of 4-(3-bromo-4-methoxyphenyl)butanoic acid as a key intermediate in drug development. Several companies have patented derivatives of this compound that exhibit promising biological activity against various targets. For example, modifications at the carboxylic acid moiety have led to the discovery of novel pain relievers and anti-inflammatory agents. Similarly, alterations to the aromatic ring have resulted in compounds with enhanced antiviral properties.

Future research directions may explore the use of computational chemistry techniques to predict and optimize the properties of 4-(3-bromo-4-methoxyphenyl)butanoic acid derivatives. Machine learning models can be trained on large datasets of bioactive molecules to identify structural features that correlate with biological activity. This approach can accelerate the discovery process by guiding synthetic efforts towards promising candidates.

In conclusion, 4-(3-bromo-4-methoxyphenyl)butanoic acid (CAS No. 590417-19-9) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules targeting various diseases. As research continues to uncover new applications for this compound, its importance in drug development is likely to grow further. The versatility offered by its aromatic core, functional groups, and side chains ensures that it will remain a cornerstone in medicinal chemistry for years to come.

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